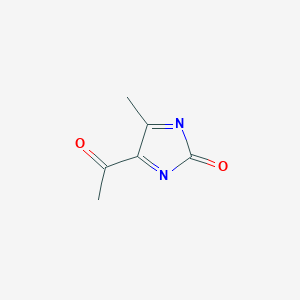![molecular formula C6H8F2N4 B15241633 2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241633.png)
2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. . The unique structure of this compound, featuring a difluoromethyl group, contributes to its distinct chemical properties and reactivity.
準備方法
The synthesis of 2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation has been reported to yield [1,2,4]triazolo[1,5-a]pyrimidines in good yields . Another approach involves the use of dicationic molten salts as catalysts to facilitate the one-pot synthesis of triazolo[1,5-a]pyrimidine derivatives . These methods are efficient and environmentally friendly, making them suitable for industrial production.
化学反応の分析
2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace the difluoromethyl group. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antiviral, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. In agriculture, it has been explored for its herbicidal and antifungal properties . Additionally, the compound has applications in material sciences, where it is used in the synthesis of novel materials with unique properties .
作用機序
The mechanism of action of 2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to act as an inhibitor of certain enzymes, such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s ability to bind to these targets and modulate their activity contributes to its biological effects. Additionally, it can destabilize protein complexes, further influencing cellular processes .
類似化合物との比較
2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar heterocyclic structure but differ in their substituents and specific biological activities. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it distinct from its analogs. This uniqueness is reflected in its specific applications and reactivity.
特性
分子式 |
C6H8F2N4 |
|---|---|
分子量 |
174.15 g/mol |
IUPAC名 |
2-(difluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H8F2N4/c7-4(8)5-10-6-9-2-1-3-12(6)11-5/h4H,1-3H2,(H,9,10,11) |
InChIキー |
DCVMIPUDFCBKJP-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=NC(=NN2C1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


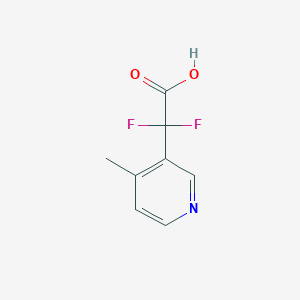
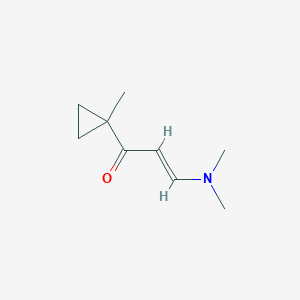

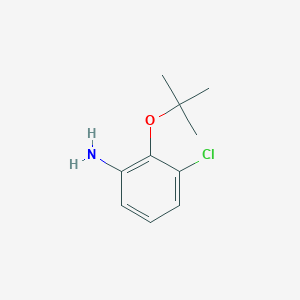

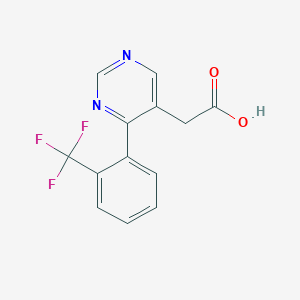
![tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B15241584.png)
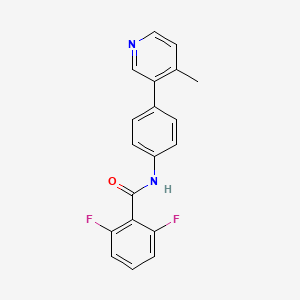
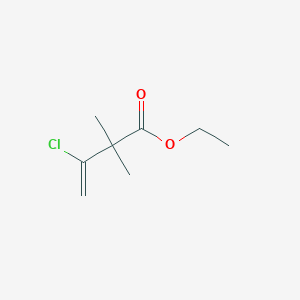
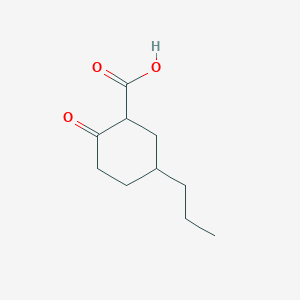
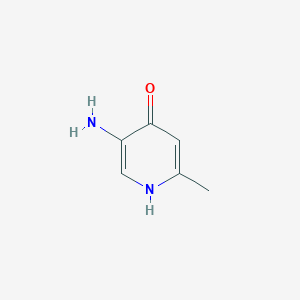
![1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15241608.png)
